molecular formula C14H10BrFO3 B6360569 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid CAS No. 743467-23-4

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid

Cat. No.: B6360569
CAS No.: 743467-23-4
M. Wt: 325.13 g/mol
InChI Key: LWBFGBUGEGNQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-hydroxybenzoic acid to introduce the bromine atom. This is followed by the introduction of the benzyloxy group through a Williamson ether synthesis, where the hydroxyl group is replaced by a benzyloxy group using benzyl bromide and a base such as sodium hydride. Finally, the fluorine atom is introduced via a halogen exchange reaction using a fluorinating agent like cesium fluoride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Major Products:

  • Oxidation of the benzyloxy group yields a benzoic acid derivative.
  • Reduction of the bromine atom yields a hydrogen-substituted benzoic acid.
  • Substitution reactions yield various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential as a building block in drug design.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    3-(Benzyloxy)-2-fluorobenzoic acid: Lacks the bromine atom, which may result in different reactivity and applications.

    6-Bromo-2-fluorobenzoic acid: Lacks the benzyloxy group, affecting its electron-donating properties and reactivity.

    3-(Benzyloxy)-6-bromobenzoic acid:

Uniqueness: 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is unique due to the combination of the benzyloxy, bromine, and fluorine substituents on the benzoic acid core

Properties

IUPAC Name

6-bromo-2-fluoro-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBFGBUGEGNQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.